molecular formula C8H5FIN B1376646 2-(3-Fluoro-2-iodophenyl)acetonitrile CAS No. 1261744-72-2

2-(3-Fluoro-2-iodophenyl)acetonitrile

Cat. No.: B1376646
CAS No.: 1261744-72-2
M. Wt: 261.03 g/mol
InChI Key: GWKBSXPUMKJOHP-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5FIN and a molecular weight of 261.04 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, along with an acetonitrile group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 2-(3-Fluoro-2-iodophenyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-iodobenzene and acetonitrile.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 3-fluoro-2-iodobenzene is reacted with acetonitrile in the presence of the base and solvent. The reaction mixture is then heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-(3-Fluoro-2-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

2-(3-Fluoro-2-iodophenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The presence of iodine makes it suitable for radioiodination, which is useful in positron emission tomography (PET) imaging.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-iodophenyl)acetonitrile depends on its specific application:

Comparison with Similar Compounds

2-(3-Fluoro-2-iodophenyl)acetonitrile can be compared with other similar compounds, such as:

    2-(3-Fluorophenyl)acetonitrile: Lacks the iodine atom, which may result in different reactivity and applications.

    2-(3-Iodophenyl)acetonitrile: Lacks the fluorine atom, which can affect its chemical properties and biological activity.

    2-(3-Chloro-2-iodophenyl)acetonitrile:

Properties

IUPAC Name

2-(3-fluoro-2-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKBSXPUMKJOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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